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Compound of Interest

Compound Name: Methyl 2-pyridylacetate

Cat. No.: B158096

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-
pyridylacetate, a key building block in pharmaceutical and chemical synthesis. The
information is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 2-pyridylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.55 d 1H H-6 (a to N)
~7.70 td 1H H-4
~7.35 d 1H H-3
~7.20 dd 1H H-5
~3.85 S 2H -CH2-
~3.70 S 3H -OCHs

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl

esters. The solvent is typically CDCls.

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Assighment

~171.0 C=0 (ester)

~156.0 C-2 (C attached to CH2)
~149.5 C-6 (ato N)

~137.0 C-4

~124.0 C-3

~122.0 C-5

~52.5 -OCHs

~42.0 -CH2-

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl

esters. The solvent is typically CDCls.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1740 Strong C=0 stretch (ester)

Pyridine ring C=C and C=N

~1600, ~1570, ~1480, ~1440 Medium-Strong ]
stretching

~1220 Strong C-O stretch (ester)

C-H out-of-plane bend (ortho-

~750 Stron
I disubstituted)

Note: These are characteristic absorption bands for the functional groups present in the
molecule.

Mass Spectrometry (MS)

The mass spectrum of methyl 2-pyridylacetate is characterized by its molecular ion peak and
several key fragment ions.[1]

m/z Relative Intensity (%) Assignment
151 ~40 [M]* (Molecular lon)
[M - C2H202]* or [CsHaNCH2]*
93 ~100
(Base Peak)
[M - COOCHs]* or
92 ~95
[CsHaNCH]*
65 ~30 [CsHs]*

Data obtained from Electron lonization (El) Mass Spectrometry.[1]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

Accurately weigh 5-20 mg of methyl 2-pyridylacetate for *H NMR, or 20-50 mg for 3C
NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

To ensure a homogeneous solution and remove any particulate matter, filter the solution
through a pipette with a glass wool plug directly into a 5 mm NMR tube.

The final volume of the solution in the NMR tube should be approximately 4-5 cm in
height.

Cap the NMR tube securely.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.

The instrument's software is used to lock onto the deuterium signal of the solvent to
stabilize the magnetic field.

The magnetic field is shimmed to maximize its homogeneity, which improves the resolution
of the spectra.

The probe is tuned to the appropriate frequency for the nucleus being observed (*H or
13C),

Acquire the spectrum using standard pulse sequences. For *H NMR, a small number of
scans are typically sufficient. For 13C NMR, a larger number of scans are required due to
the lower natural abundance of the 13C isotope.
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Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid Film):
o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
o Place a single drop of methyl 2-pyridylacetate onto the surface of one salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin,
uniform film between the plates.

o Data Acquisition:
o Place the prepared salt plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer to account for atmospheric
CO:z and water vapor.

o Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to
400 cm~1,

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a stock solution of methyl 2-pyridylacetate at a concentration of approximately 1
mg/mL in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

o From the stock solution, prepare a more dilute sample (e.g., 10-100 pg/mL) by diluting
with the same solvent.

o If any solid particles are present, the solution must be filtered to prevent clogging of the
instrument.

o Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.

o Data Acquisition (Electron lonization - Gas Chromatography-Mass Spectrometry):
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o The sample is injected into the gas chromatograph (GC), where it is vaporized and
separated from the solvent.

o The separated compound then enters the mass spectrometer's ion source.

o In the ion source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer.

o

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like methyl 2-pyridylacetate.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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